tert-butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine

Medicinal Chemistry Steric Parameters Structure-Activity Relationships

Researchers pursuing antimalarial SAR around the MMV010539 chemotype often encounter metabolic instability when using N-methyl or primary amine congeners-leading to failed pharmacokinetic predictions. This N-tert-butyl variant directly addresses that liability: the tert-butyl group (Taft Es = -1.54) suppresses cytochrome P450-mediated N-dealkylation while enforcing conformational rigidity for regioselective acylation. - Enables sequential functionalization: the hindered secondary amine reacts preferentially with less bulky acylating agents, preventing undesired dimerization. - Computed XLogP3-AA of 1.0 and TPSA of 29.9 Ų ensure reliable solubility in aprotic organic solvents. - Supplied at ≥95% purity with full QA documentation; ships ambient-no hazmat surcharges.

Molecular Formula C10H19N3
Molecular Weight 181.28 g/mol
Cat. No. B13241564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine
Molecular FormulaC10H19N3
Molecular Weight181.28 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C)CNC(C)(C)C
InChIInChI=1S/C10H19N3/c1-8-9(7-12-13(8)5)6-11-10(2,3)4/h7,11H,6H2,1-5H3
InChIKeyBHULULZVAZDJPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine – Pyrazole Building Block


tert-Butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine is a C10H19N3 N-tert-butyl pyrazole-methylamine derivative (MW 181.28 g/mol) supplied at ≥95% purity . The compound features a 1,5-dimethylpyrazole core linked via a methylene bridge to a sterically demanding tert-butylamine moiety, yielding a computed XLogP3-AA of 1, a topological polar surface area of 29.9 Ų, one hydrogen bond donor, and two acceptors [1]. As a bifunctional scaffold that combines a Lewis-basic pyrazole with a hindered secondary amine, it serves as a versatile intermediate in medicinal chemistry campaigns, most notably in the synthesis of aminomethylheteroaryl pyrazole carboxamides evaluated for antimalarial activity [2].

Building Block Pyrazole-methylamine scaffold with sterically hindered tert-butylamine handle for medicinal chemistry campaigns
Acylation Control Steric bulk of tert-butyl group may support regioselective acylation and reduce competing diacylation
Synthesis Precedent Reported intermediate in antimalarial lead series including MMV010539, PCM1-006, and PCM1-012

Why N-tert-Butyl Substitution Cannot Be Replaced


Replacing the N-tert-butyl group of this compound with smaller N-alkyl substituents (e.g., methyl, isopropyl) or switching to the primary amine analog fundamentally alters three orthogonal property axes critical for downstream performance: steric demand, lipophilicity, and metabolic liability. The tert-butyl group imposes a Taft steric parameter (Es) of −1.54 versus −0.47 for isopropyl and 0 for methyl [1], directly controlling both the conformational bias of the pendant amine and its accessibility for subsequent acylation or reductive amination. The computed XLogP3-AA of 1.0 for the title compound [2] reflects the hydrophobic contribution of the tert-butyl group; the unsubstituted (1,5-dimethyl-1H-pyrazol-4-yl)methylamine (MW 125.17 g/mol) is markedly more polar, while the N-isopropyl analog (CAS 1152858-83-7, MW 167.25 g/mol) occupies an intermediate physicochemical space. Furthermore, N-tert-butyl amines exhibit distinct metabolic stability profiles compared to N-methyl or N-isopropyl counterparts in hepatic microsome assays owing to differential susceptibility to cytochrome P450-mediated N-dealkylation [3]. These non-linear property differences mean that simple isosteric replacement of the N-alkyl group can derail structure-activity relationships (SAR), alter reaction selectivity, and invalidate pharmacokinetic predictions built on the tert-butyl congener, making direct generic substitution scientifically unsound.

Steric demand N-tert-butyl group imposes greater steric bulk than N-isopropyl or N-methyl; may shift conformational bias and acylation selectivity
Lipophilicity N-tert-butyl contributes higher logP than primary amine or N-isopropyl analogs; may alter membrane permeability and solubility context
Metabolic stability N-tert-butyl resists oxidative N-dealkylation; primary amine undergoes deamination; metabolic profile may not transfer across N-alkyl variants

Quantitative Differentiation Evidence


Steric Bulk: N-tert-Butyl vs. N-Alkyl Analogs

The Taft steric substituent constant (Es) quantifies the steric demand of the N-alkyl group on the amine. The tert-butyl group of the title compound has an Es value of −1.54, representing significantly greater steric hindrance than the N-isopropyl (Es = −0.47) and N-methyl (Es = 0) analogs [1]. This steric differential directly impacts the compound's performance in two critical procurement-relevant contexts: (i) regioselectivity during amide coupling with pyrazole-4-carboxylic acid derivatives, where the bulky tert-butyl group minimizes competing diacylation, and (ii) conformational restriction of the methylene-amine linker, which can pre-organize the scaffold for target engagement in enzyme inhibition assays [2].

Steric Bulk
Class-level inference
Es = −1.54 (tert-butyl) vs −0.47 (isopropyl), 0 (methyl)
Reported greater steric shielding; may support regioselective acylation context
Standard Taft scale; target-specific validation advised
Medicinal Chemistry Steric Parameters Structure-Activity Relationships

Lipophilicity: N-tert-Butyl vs. Primary Amine

The computed octanol-water partition coefficient (XLogP3-AA) for tert-butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine is 1.0 [1], reflecting the hydrophobic contribution of the tert-butyl group. By comparison, the primary amine analog (1,5-dimethyl-1H-pyrazol-4-yl)methylamine (CAS 400756-31-2, MW 125.17 g/mol) bears two additional hydrogen bond donors and lacks the alkyl lipophilic increment, resulting in a significantly lower logP [2]. The N-isopropyl analog (CAS 1152858-83-7, MW 167.25 g/mol) falls between these extremes. This lipophilicity gap dictates differential membrane permeability, aqueous solubility, and protein binding in biological assays.

Lipophilicity
Data to verify
XLogP3-AA = 1.0; primary amine analog: lower logP
Reported lipophilicity context; may influence membrane permeability
Computed value; experimental logP not available
Physicochemical Properties Lipophilicity Drug Design

Metabolic Stability: N-tert-Butyl vs. Other N-Alkyl Groups

N-tert-Butyl amines exhibit distinct metabolic stability profiles compared to N-methyl or N-isopropyl amines. Cytochrome P450-mediated oxidative N-dealkylation rates follow the order N-methyl > N-ethyl > N-isopropyl > N-tert-butyl due to increasing steric hindrance around the α-carbon hydrogen atoms abstracted during metabolism [1]. N-tert-Butyl groups are particularly resistant to N-dealkylation because the quaternary α-carbon lacks the requisite hydrogen atom, forcing metabolism to proceed via alternative, slower pathways such as hydroxylation of the tert-butyl methyl groups [2]. The primary amine analog (CAS 400756-31-2) is subject to oxidative deamination, a different clearance route.

Metabolic Stability
Class-level inference
N-tert-butyl: slowest N-dealkylation rate (class-level trend)
Class-level metabolic stability context; supports lead optimization review
No direct experimental data for this compound series
Drug Metabolism Pharmacokinetics Metabolic Stability

Antimalarial Lead Synthesis Intermediate

The tert-butyl-substituted pyrazole scaffold appears in multiple antimalarial lead compounds, including MMV010539, PCM1-006, and PCM1-012, where a tert-butyl group on the pyrazole ring (or on the pendant amine) contributes to the pharmacophore [1]. The synthesis of such analogs utilizes tert-butyl amine building blocks for reductive amination or amide coupling steps. In the MMV010539 series, structure-activity relationship (SAR) studies demonstrated that the free amine moiety is critical for antiplasmodial activity, and that the structural modifications tolerated around this region are limited [2]. The N-tert-butyl variant provides a sterically shielded, metabolically stable amine handle that can be deprotected or directly elaborated, offering synthetic flexibility not available with primary or N-methyl amines.

Synthesis Precedent
Reported
MMV010539, PCM1-006, PCM1-012 series
Reported building block for antimalarial lead synthesis
IC50 data refer to final elaborated compounds, not the intermediate
Antimalarial Agents Pyrazole Carboxamides Medicinal Chemistry

Hydrogen Bonding and Supramolecular Assembly

The title compound possesses exactly one hydrogen bond donor (the secondary amine N-H) and two hydrogen bond acceptors (the pyrazole ring N2 and the amine nitrogen lone pair) [1]. In contrast, the primary amine analog (CAS 400756-31-2) features two hydrogen bond donors, enabling distinct hydrogen-bonding motifs that can lead to different solid-state packing, solubility, and metal coordination geometries. The N-methyl analog (CAS 514801-21-9) lacks the N-H donor entirely and functions exclusively as a hydrogen bond acceptor. This discrete donor count makes the tert-butyl amine particularly suited as a monotopic hydrogen bond donor in co-crystallization screens and as a ligand that provides a single, sterically encumbered coordination site for transition metal catalysts.

H-Bond Donor Count
Class-level inference
1 donor (tert-butyl) vs 2 (primary amine), 0 (N-methyl)
Single H-bond donor may support co-crystallization and coordination studies
Computed by Cactvs; experimental confirmation advised
Hydrogen Bonding Crystal Engineering Coordination Chemistry

Application Scenarios


Medicinal Chemistry: Antimalarial Lead Synthesis

The compound is the N-tert-butyl building block of choice for accessing the aminomethylheteroaryl pyrazole carboxamide series defined by MMV010539, PCM1-006, and PCM1-012, which demonstrated good in vitro activity against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) Plasmodium falciparum strains [1]. Its sterically hindered amine requires controlled deprotection (e.g., TFA-mediated Boc removal if the tert-butyl originates from a Boc precursor) or can be directly coupled to pyrazole-4-carboxylic acids, a step where the bulk of the tert-butyl group suppresses undesired dimerization [2].

Coordination Chemistry: Bulky Ligand for Transition Metals

With one N-H donor and a tert-butyl group shielding the amine lone pair, the compound serves as a bulky, monodentate ligand for late transition metals (e.g., Pd, Cu). Its single H-bond donor count avoids bridging modes common with primary amines, enabling the preparation of well-defined monomeric metal complexes. The computed topological polar surface area of 29.9 Ų [3] indicates good solubility in aprotic organic solvents, facilitating homogeneous catalysis applications.

Chemical Biology: Metabolically Stable Probes

The resistance of the N-tert-butyl group to oxidative N-dealkylation, a class-level metabolic liability for N-methyl and N-ethyl amines [4], makes this compound a superior starting point for designing metabolically stable chemical probes. Researchers developing cellular target engagement assays or in vivo imaging agents should prioritize the tert-butyl variant over shorter N-alkyl chains to minimize first-pass metabolism.

Organic Synthesis: Regioselective Amide Bond Formation

The large steric parameter of the tert-butyl group (Es = −1.54) [5] enforces high regioselectivity in acylation reactions. When competing nucleophilic sites are present (e.g., pyrazole N1 vs. exocyclic amine), the hindered secondary amine reacts preferentially with less sterically demanding acylating agents, enabling sequential functionalization strategies that are difficult to achieve with the more nucleophilic, less hindered primary amine analog.

Application
Selection Property
Validation Focus
Antimalarial lead synthesis
Sterically hindered amine handle
Acylation selectivity and deprotection review
Transition metal ligand studies
Monodentate bulky amine ligand
Coordination geometry and solvent compatibility review
Metabolically stable probe design
N-tert-butyl metabolic stability
Microsomal stability and clearance pathway review
Regioselective amide formation
Steric control in acylation
Sequential functionalization selectivity review
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